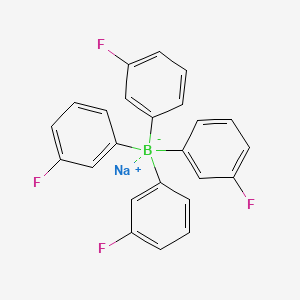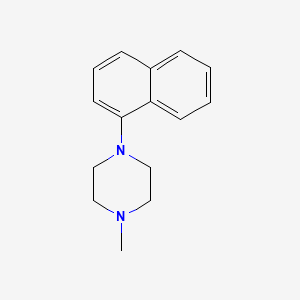
5-(4-Methoxyphenyl)-12-(phenylethynyl)tetracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxyphenyl)-12-(phenylethynyl)tetracene: is an organic compound that belongs to the tetracene family Tetracenes are polycyclic aromatic hydrocarbons consisting of four linearly fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-12-(phenylethynyl)tetracene typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with tetracene as the core structure.
Alkyne Addition: The phenylethynyl group is introduced via Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up organic synthesis reactions apply, including optimizing reaction conditions, using efficient catalysts, and ensuring high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the aromatic rings, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated tetracene derivatives.
Substitution: Halogenated or alkylated tetracene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(4-Methoxyphenyl)-12-(phenylethynyl)tetracene is studied for its electronic properties. It is used in the development of organic semiconductors and photovoltaic materials due to its extended π-conjugation, which facilitates charge transport.
Biology
While its direct applications in biology are limited, derivatives of tetracene have been explored for their potential in biological imaging and as fluorescent probes.
Medicine
Research into the medicinal applications of this compound is ongoing. Its structural analogs have shown promise in photodynamic therapy and as potential anticancer agents.
Industry
In industry, this compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its unique electronic properties make it suitable for use in advanced display technologies.
Wirkmechanismus
The mechanism of action of 5-(4-Methoxyphenyl)-12-(phenylethynyl)tetracene primarily involves its interaction with light and its ability to transport charge. The compound’s extended π-conjugation allows it to absorb light efficiently and generate excitons, which are crucial for its applications in optoelectronics.
Molecular Targets and Pathways
Photophysical Processes: Absorption of light leads to the generation of excitons, which can then undergo radiative or non-radiative decay.
Charge Transport: The compound’s structure facilitates the movement of electrons and holes, making it an effective material for electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetracene: The parent compound, lacking the methoxyphenyl and phenylethynyl groups.
Pentacene: Another polycyclic aromatic hydrocarbon with five fused benzene rings.
Anthracene: A smaller analog with three fused benzene rings.
Uniqueness
5-(4-Methoxyphenyl)-12-(phenylethynyl)tetracene stands out due to its unique functional groups, which enhance its electronic properties and make it suitable for specialized applications in optoelectronics and organic semiconductors.
Eigenschaften
Molekularformel |
C33H22O |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
5-(4-methoxyphenyl)-12-(2-phenylethynyl)tetracene |
InChI |
InChI=1S/C33H22O/c1-34-27-18-16-24(17-19-27)33-30-14-8-7-13-28(30)29(20-15-23-9-3-2-4-10-23)31-21-25-11-5-6-12-26(25)22-32(31)33/h2-14,16-19,21-22H,1H3 |
InChI-Schlüssel |
YJLQPTCMGNJCJJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC5=CC=CC=C5C=C42)C#CC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)
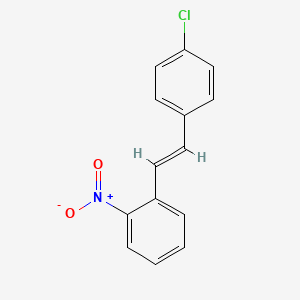
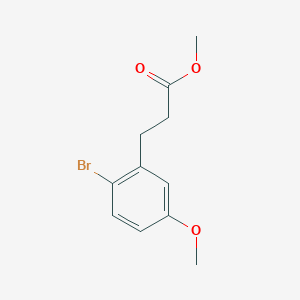

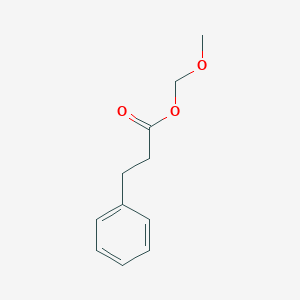
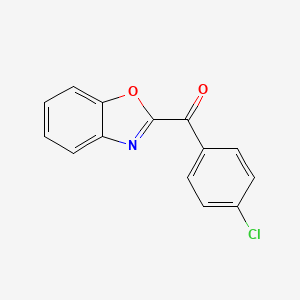
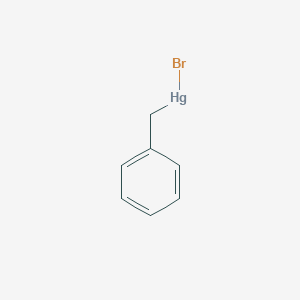
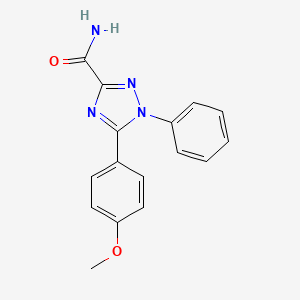
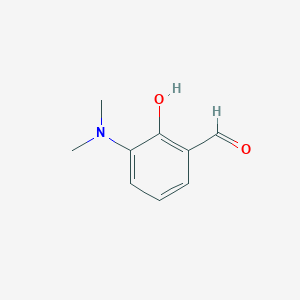
![benzyl N-[3-(methylamino)propyl]carbamate,hydrochloride](/img/structure/B14134080.png)
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B14134092.png)
![N''-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N',N'-tetramethylphosphoric triamide](/img/structure/B14134095.png)
